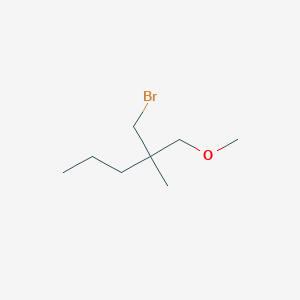
4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride is a specialized chemical compound with a unique molecular structure. It belongs to the class of benzothiophene derivatives, which are known for their diverse applications in medicinal chemistry and materials science . This compound is characterized by the presence of a hydroxyl group, a sulfonyl fluoride group, and a benzothiophene ring, making it a valuable asset for researchers and scientists working in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent . Another approach involves the heterocyclization of various substrates, such as the Gewald reaction, Paal–Knorr reaction, and Fiesselmann synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and sulfonyl fluoride groups, which are reactive sites on the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols under mild conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce sulfides. Substitution reactions typically result in the formation of various substituted benzothiophene derivatives.
Scientific Research Applications
4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology, it is studied for its potential biological activities, such as anticancer and antimicrobial properties . In medicine, it is explored for its potential therapeutic applications, including its use as a lead compound for drug development . Additionally, in industry, it is utilized in the development of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, making it a potential candidate for therapeutic applications . The benzothiophene ring structure also contributes to its biological activity by interacting with specific receptors and enzymes in the body.
Comparison with Similar Compounds
4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride can be compared with other similar compounds, such as benzofuran derivatives and other benzothiophene derivatives. Benzofuran compounds, like benzothiophene, are known for their diverse biological activities and applications in medicinal chemistry . the presence of the sulfonyl fluoride group in this compound makes it unique, as this group imparts distinct reactivity and biological properties. Similar compounds include 4-Hydroxy-1-benzothiophene-2-sulfonamide and 4-Hydroxy-1-benzothiophene-2-sulfonic acid, which share the benzothiophene core but differ in their functional groups .
Properties
Molecular Formula |
C8H5FO3S2 |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
4-hydroxy-1-benzothiophene-2-sulfonyl fluoride |
InChI |
InChI=1S/C8H5FO3S2/c9-14(11,12)8-4-5-6(10)2-1-3-7(5)13-8/h1-4,10H |
InChI Key |
YEMUTCVAFNGPKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)S(=O)(=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B15259485.png)


![tert-Butyl[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B15259526.png)
![3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole hydrochloride](/img/structure/B15259531.png)
![3-Amino-2-[(2-methylpropyl)amino]benzoic acid](/img/structure/B15259543.png)
![4-[(1-Ethyl-1H-pyrrol-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B15259547.png)
![6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B15259555.png)


![4-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B15259565.png)

![2-Fluoro-4-[(1H-pyrazol-4-yl)amino]benzonitrile](/img/structure/B15259576.png)

